molecular formula C11H18NO4P B1442982 Phosphonomycin (R)-1-phenethylamine salt CAS No. 25383-07-7

Phosphonomycin (R)-1-phenethylamine salt

Cat. No. B1442982
CAS RN: 25383-07-7
M. Wt: 259.24 g/mol
InChI Key: ODALAXKSIBESFV-PXRNWTNJSA-N
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Description

Phosphonomycin, also known as fosfomycin, is a broad-spectrum antibiotic that effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria . It has been approved for clinical use in the treatment of urinary tract bacterial infections in many countries for several decades .


Synthesis Analysis

A large-scale chemical synthesis of fosfomycin was achieved based on the production of the (1 R, 2 S)-threo-bromohydrin through enantioselective hydrogenation of β-oxophosphonates .


Molecular Structure Analysis

The molecular structure of fosfomycin is unique. It is a small broad-spectrum molecule . The molecular weight of fosfomycin sodium, a related compound, is 182.02 .


Chemical Reactions Analysis

Fosfomycin undergoes several chemical reactions. FosA, FosB, and FosX are enzymes that catalyze different reactions involving fosfomycin. FosA is a K± and Mn2±dependent glutathione S-transferase that catalyzes the addition of glutathione to the oxirane ring of fosfomycin. FosB is an Mg2+ and Mn2±dependent thiol S-transferase that catalyzes the addition of a thiol group using bacillithiol. FosX is an Mn2±dependent epoxide hydrolase that catalyzes the hydration of fosfomycin, breaking the oxirane ring and generating a diol product .

Scientific Research Applications

Synthesis Optimization and Catalysis

Optimization on Synthesis Technology of Fosfomycin Sodium by Phosphonomycin (R)-1-phenethylamine Salt A study by Qing-lin (2013) detailed the optimization process for synthesizing Fosfomycin Sodium (FS) using this compound. The study investigated various factors affecting FS yield, such as reaction temperature, feeding time, and reactant ratio. The optimized conditions resulted in an FS yield of 85.4% and produced FS crystal powder with desirable crystalline properties (Qing-lin, 2013).

Catalysts for Selective Hydrogenation of 1,2-propadienyl-phosphonic acid to cis-1-propenyl phosphonic acid Wang Xiao-hong (2005) explored the catalytic hydrogenation of 1,2-propadienyl-phosphonic acid to cis-1-propenyl phosphonic acid, a crucial step in synthesizing Phosphonomycin, a broad-spectrum antibacterial medication. The study examined the relationship between the catalysts' microscopic structure and their activity, finding that the crystalline form of the catalyst significantly impacts its activity (Wang Xiao-hong, 2005).

New Process for Selective Catalytic Hydrogenation of 1,2-propadienyl-phosphonic acid Gao Jian-rong (2010) introduced a novel process for the selective catalytic hydrogenation of 1,2-propadienyl-phosphonic acid using a Lindlar catalyst. The study highlighted the impact of various parameters, such as solvent, temperature, and catalyst amount, on the selectivity and conversion rates. The novel process achieved high conversion and selectivity rates under optimized conditions (Gao Jian-rong, 2010).

Ligand Synthesis and Enzyme Inhibition

Novel P,N Ligands Derived from (R)‐ and (S)‐1‐Phenylethylamine with (2R,5R)‐2,5‐Dimethylphospholanyl Groups for Asymmetric Catalysis Brauer et al. (2003) synthesized novel P,N chelating ligands with high enantiomeric purity, starting with either (R)- or (S)-1-phenylethylamine. These ligands, showing promising results in asymmetric catalysis, were prepared through a series of reactions and exhibited distinct catalytic activity related to their dynamic behavior in solution (Brauer et al., 2003).

Phosphonate Chemistry in Drug Design and Development

Editorial Phosphonate Chemistry in Drug Design and Development

Turhanen, Demadis, and Kafarski (2021) discussed the significance of phosphonates in drug design and development. They elaborated on the bioactive properties of phosphonates, such as their role as drugs, pro-drugs, enzyme inhibitors, and their potential in medical imaging and diagnostics. The editorial highlighted the increasing interest in phosphonates due to their novel antibacterial and anticancer activities, and their application in bone-targeting drugs (Turhanen, Demadis, & Kafarski, 2021).

Mechanism of Action

Target of Action

Phosphonomycin ®-1-phenethylamine salt, also known as fosfomycin, is a broad-spectrum antibiotic that primarily targets the enzyme MurA, which plays a crucial role in both Gram-positive and Gram-negative bacteria . This enzyme is involved in the initial step of peptidoglycan biosynthesis, a critical process for bacterial cell wall formation .

Mode of Action

Fosfomycin inhibits bacterial cell wall biogenesis by inactivating the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, also known as MurA . This inhibition effectively blocks the initial step in peptidoglycan biosynthesis . The compound’s interaction with its target results in the disruption of bacterial cell wall formation, thereby exerting its antibacterial effects .

Biochemical Pathways

The primary biochemical pathway affected by fosfomycin is the peptidoglycan biosynthesis pathway . By inhibiting the enzyme MurA, fosfomycin disrupts the production of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

Fosfomycin exhibits excellent pharmacodynamic and pharmacokinetic properties . It has good bioavailability, meaning it can be effectively absorbed and utilized in the body . Its elimination half-life is approximately 5.7 hours .

Result of Action

The primary result of fosfomycin’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby treating the bacterial infection . Fosfomycin has a broad spectrum of antibacterial activity and is effective against a wide range of bacteria, including multidrug-resistant isolates .

Action Environment

The efficacy and stability of fosfomycin can be influenced by various environmental factors. For instance, the presence of certain ions can affect the activity of enzymes involved in fosfomycin resistance . Additionally, the pH and temperature of the environment can impact the stability and solubility of fosfomycin

properties

IUPAC Name

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/t7-;2-,3+/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODALAXKSIBESFV-PXRNWTNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)O.C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726231
Record name [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1)
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Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25383-07-7
Record name Phosphonic acid, P-[(2R,3S)-3-methyl-2-oxiranyl]-, compd. with (αR)-α-methylbenzenemethanamine (1:1)
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Record name Fosfomycin (R)-1-phenethylamine
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Record name [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1)
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Record name (R)-α-phenylethylammonium (-)-(1R, 2S)-(1,2-epoxypropyl)phosphonate monohydrate
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Record name R)-alpha-Methylbenzenemethanamine (2R-cis)-(3-methyloxiranyl)phosphonate (1:1)
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Record name FOSFOMYCIN (R)-1-PHENETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main advantage of using phosphomycin (R)-1-phenethylamine salt as a starting material for fosfomycin sodium synthesis?

A1: The research paper demonstrates that using phosphomycin (R)-1-phenethylamine salt as a precursor allows for a more efficient synthesis of fosfomycin sodium. Under optimized reaction conditions, the yield of fosfomycin sodium reached 85.4% []. This suggests that this method could be advantageous compared to other synthesis routes.

Q2: What are the optimal reaction conditions for achieving high yields of fosfomycin sodium using this method?

A2: The study identified the following optimal conditions for maximizing fosfomycin sodium yield []:

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